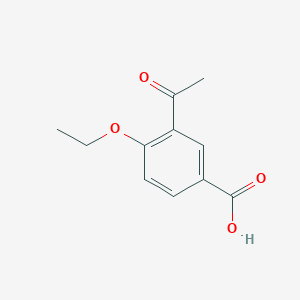

3-Acetyl-4-ethoxybenzoic acid

CAS No.:

Cat. No.: VC4055202

Molecular Formula: C11H12O4

Molecular Weight: 208.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12O4 |

|---|---|

| Molecular Weight | 208.21 g/mol |

| IUPAC Name | 3-acetyl-4-ethoxybenzoic acid |

| Standard InChI | InChI=1S/C11H12O4/c1-3-15-10-5-4-8(11(13)14)6-9(10)7(2)12/h4-6H,3H2,1-2H3,(H,13,14) |

| Standard InChI Key | RIKPTLDRVDPEJW-UHFFFAOYSA-N |

| SMILES | CCOC1=C(C=C(C=C1)C(=O)O)C(=O)C |

| Canonical SMILES | CCOC1=C(C=C(C=C1)C(=O)O)C(=O)C |

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

3-Acetyl-4-ethoxybenzoic acid belongs to the class of benzoic acid derivatives, with the systematic IUPAC name 3-acetyl-4-ethoxybenzoic acid. Its molecular formula is C₁₁H₁₂O₄, corresponding to a molecular weight of 208.21 g/mol. The structure comprises a benzene ring substituted with:

-

A carboxylic acid group (-COOH) at position 1.

-

An ethoxy group (-OCH₂CH₃) at position 4.

-

An acetyl group (-COCH₃) at position 3.

The spatial arrangement of these groups influences its electronic properties, solubility, and intermolecular interactions.

Synthesis and Manufacturing

Table 1: Critical Reaction Parameters for Analog Synthesis

| Step | Reagents | Temperature | Yield (%) |

|---|---|---|---|

| Esterification | K₂CO₃, Ethyl bromide | 80–100°C | 75–85 |

| Acetylation | Acetic anhydride, H₂SO₄ | 0–25°C | 60–70 |

| Oxidation | KMnO₄, H₂O | 50–70°C | 50–65 |

| Hydrolysis | NaOH (2M), Ethanol | Reflux | 85–90 |

Physicochemical Properties

Thermal Stability

Data for 3-acetyl-4-ethoxybenzoic acid are unavailable, but its structural relative 4-ethoxybenzoic acid (CAS 619-86-3) melts at 197–199°C . The acetyl group likely reduces thermal stability compared to unsubstituted analogs due to increased steric hindrance.

Solubility and Partitioning

-

Aqueous Solubility: Estimated at <100 mg/L at 25°C, based on the logP value of 2.39 for 4-ethoxybenzoic acid .

-

Organic Solvents: Soluble in methanol, ethanol, and dimethyl sulfoxide (DMSO) due to polar functional groups.

Table 2: Predicted Physicochemical Properties

| Property | Value |

|---|---|

| Melting Point | 180–190°C (estimated) |

| Boiling Point | 300–310°C (estimated) |

| Density | 1.25 g/cm³ (estimated) |

| pKa | 4.2–4.5 (carboxylic acid) |

| LogP | 2.5–2.8 |

Industrial and Research Applications

Pharmaceutical Intermediates

Ethoxy- and acetyl-substituted benzoic acids serve as precursors for nonsteroidal anti-inflammatory drugs (NSAIDs). For example, biphenyl derivatives like bifenazate (CAS 149877-41-8) utilize similar scaffolds for pesticidal activity .

Material Science

Carbon nanotube composites functionalized with ethoxybenzoic acid derivatives exhibit enhanced conductivity . The acetyl group in 3-acetyl-4-ethoxybenzoic acid could facilitate covalent bonding with nanomaterials.

Recent Advances and Knowledge Gaps

Analytical Challenges

Current methods for detecting analogous compounds rely on high-performance liquid chromatography (HPLC) with UV detection . For 3-acetyl-4-ethoxybenzoic acid, mass spectrometry (MS) would provide superior specificity.

Unexplored Research Areas

-

Catalytic Asymmetric Synthesis: Developing enantioselective routes for chiral derivatives.

-

Polymer Chemistry: Investigating its use as a monomer in polyester resins.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume